
(+-)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone
Overview
Description
(+ -)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical and medical research. This compound is a pyrrolidinone derivative that is synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism Of Action
The mechanism of action of (+ -)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone is not fully understood. However, it has been suggested that it may act by inhibiting the release of glutamate, an excitatory neurotransmitter, in the brain. This inhibition may lead to the anticonvulsant and analgesic effects observed in studies.
Biochemical And Physiological Effects
Studies have shown that (+ -)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone exhibits anticonvulsant, analgesic, and anti-inflammatory activities. It has been found to reduce the number and duration of seizures in animal models of epilepsy. It has also been found to reduce pain and inflammation in animal models of arthritis and other inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of (+ -)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone is its high yield in synthesis, making it suitable for large-scale experiments. However, its mechanism of action is not fully understood, which may limit its potential applications in drug development. Additionally, more research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of (+ -)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone. One direction is to further investigate its mechanism of action and potential applications in drug development. Another direction is to study its safety and efficacy in humans. Additionally, more research is needed to determine its potential use as a chiral auxiliary in asymmetric synthesis.
Scientific Research Applications
(+ -)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone has been studied for its potential applications in pharmaceutical and medical research. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory activities, making it a potential candidate for the development of new drugs for the treatment of various diseases. This compound has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
properties
CAS RN |
136410-33-8 |
|---|---|
Product Name |
(+-)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone |
Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-benzyl-5-heptoxypyrrolidin-2-one |
InChI |
InChI=1S/C18H27NO2/c1-2-3-4-5-9-14-21-18-13-12-17(20)19(18)15-16-10-7-6-8-11-16/h6-8,10-11,18H,2-5,9,12-15H2,1H3 |
InChI Key |
KVJKYVNTZDTLAH-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
synonyms |
(+-)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

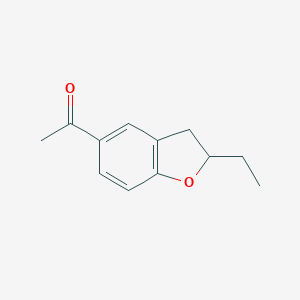
![4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid](/img/structure/B144322.png)
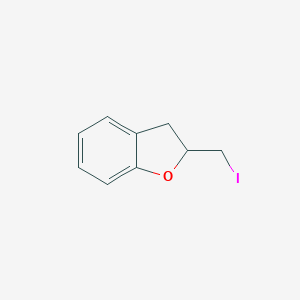
![5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid](/img/structure/B144326.png)
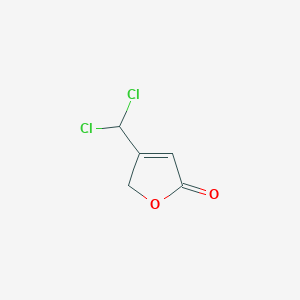
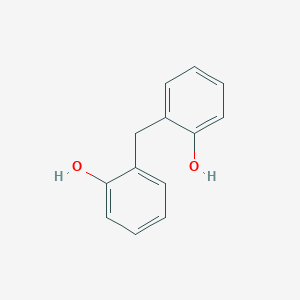
![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI)](/img/structure/B144331.png)
![(2R,3S,4S,5R,6R)-2-[3,5-dihydroxy-4-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol](/img/structure/B144333.png)
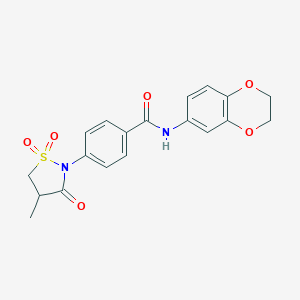
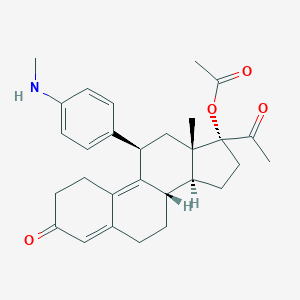
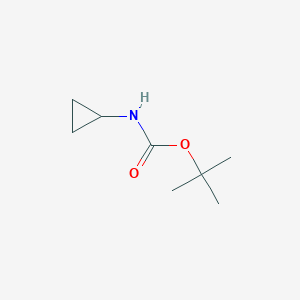

![9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene](/img/structure/B144352.png)
